6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride is a heterocyclic compound that belongs to the class of pyrimidines. This compound features a unique bicyclic structure that includes a cyclopropyl group and an aminomethyl substituent. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and as an inhibitor of specific biological pathways.
This compound can be classified under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by their six-membered ring containing nitrogen atoms. The structural complexity of this compound allows it to interact with various biological targets, making it a subject of interest in drug discovery and development .
The synthesis of 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride can be achieved through several methodologies, typically involving the Mannich reaction. This reaction facilitates the formation of Mannich bases by reacting an aldehyde with an amine and a ketone.
The molecular formula for 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride is . The structure features:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement .
The compound can undergo various chemical reactions typical for pyrimidines:
The mechanism of action for 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride primarily involves its interaction with specific biological targets such as kinases or other enzymes involved in cellular signaling pathways.
6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride has potential applications in:
The pyrimidinone core of 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride is constructed through strategic bond disconnections. Retrosynthetic analysis identifies 1,3-dicarbonyl equivalents and urea derivatives as primary synthons for pyrimidinone ring formation. The C6-aminomethyl group is traced to a nitrile or protected amine precursor introduced prior to ring closure, allowing selective functionalization. The C2-cyclopropyl group requires early incorporation via cyclopropyl-containing building blocks (e.g., cyclopropylamidine) due to stability concerns during later synthetic stages [2] .
Key disconnection pathways include:
Table 1: Retrosynthetic Disconnection Strategies for Pyrimidinone Core
Disconnection Site | Synthons Generated | Complexity Rating | Advantages |
---|---|---|---|
N1-C6 bond | Cyclopropylurea + Aminomalonate | Moderate | Early C2 introduction; avoids side reactions |
C5-C6 bond | β-Ketoester + Cyclopropylguanidine | High | Late-stage aminomethylation flexibility |
Path A dominates industrial synthesis due to superior regiocontrol and higher yields (78–85%) observed in ring-forming steps . The aminomethyl group is typically introduced as a cyano moiety at the malonate stage, followed by reduction after cyclization to minimize side-product formation.
Cyclopropane incorporation occurs via two principal methods:
:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: